molecular formula C33H46O4 B2989468 (R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 1352328-66-5

(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B2989468
CAS No.: 1352328-66-5
M. Wt: 506.727
InChI Key: JKCADEBSFFPQJB-WYPOTTRMSA-N
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Description

This compound is a steroidal bile acid derivative featuring a cyclopenta[a]phenanthrene core modified with an ethylidene group (E-configuration) at position 6, a 3-hydroxy group, a 7-oxo moiety, and a benzyl ester at the C17 side chain. Its structure is characterized by the rigid tetracyclic steroidal framework, which is critical for interactions with biological targets such as nuclear receptors or enzymes .

Properties

IUPAC Name

benzyl (4R)-4-[(3R,5R,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46O4/c1-5-24-28-19-23(34)15-17-33(28,4)27-16-18-32(3)25(12-13-26(32)30(27)31(24)36)21(2)11-14-29(35)37-20-22-9-7-6-8-10-22/h5-10,21,23,25-28,30,34H,11-20H2,1-4H3/b24-5+/t21-,23-,25-,26+,27+,28+,30+,32-,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCADEBSFFPQJB-WYPOTTRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OCC5=CC=CC=C5)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a compound derived from cyclopenta[a]phenanthrene structures. This article explores its biological activities based on various studies and findings.

Chemical Structure and Properties

The compound features a complex cyclopenta[a]phenanthrene core modified by a benzyl group and a pentanoate moiety. Its structural complexity suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds related to cyclopenta[a]phenanthrenes exhibit a range of biological activities including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties in various assays.
  • Neuroprotective Effects : It may influence neurodegenerative pathways by modulating neurotransmitter levels.
  • Mutagenicity : Some derivatives have been evaluated for mutagenic potential.

Antioxidant Activity

In vitro studies have demonstrated that derivatives of cyclopenta[a]phenanthrenes possess strong antioxidant activity. For instance, one study reported that a related phenanthrene derivative exhibited significantly higher antioxidant activity compared to standard antioxidants in DPPH and reducing power assays .

Assay TypeCompound ActivityControl Activity
DPPHHighStandard
Reducing PowerHighStandard

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of phenanthrene derivatives. In silico studies indicated that the compound interacts favorably with key proteins involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : Inhibitory activity against AChE suggests potential benefits in Alzheimer’s disease management.
  • GABA and AMPA Receptors : The compound showed promising interactions with GABA receptors and AMPA receptors, crucial for maintaining neurotransmitter balance in the brain .

Mutagenicity Studies

Preliminary evaluations have assessed the mutagenic activity of similar cyclopenta[a]phenanthrene derivatives. These studies are critical for understanding the safety profile of such compounds in therapeutic applications .

Case Studies and Research Findings

  • Study on Neuroprotective Activity : A recent study isolated a phenanthrene derivative from Grewia tiliaefolia and evaluated its effects on cognitive disorders. The compound demonstrated significant AChE inhibitory activity and antioxidant properties .
  • Tumorigenic Potential : Research on related compounds suggests that certain metabolites can exhibit tumorigenic properties under specific conditions, highlighting the need for careful evaluation of these compounds in pharmacological contexts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance Reference
Target compound: (R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate C₃₃H₄₈O₄ 532.73 6-ethylidene (E), 3-OH, 7-oxo, benzyl ester Hypothesized to modulate bile acid transporters or nuclear receptors (e.g., FXR)
Methyl (4R)-4-((3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate C₂₆H₄₂O₄ 418.61 3,6-dihydroxy, methyl ester Studied for anti-inflammatory activity; reduced lipophilicity vs. benzyl esters
(R)-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-7-hydroxy-10,13-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate C₃₁H₅₆O₄Si 520.86 3-silyl ether, 7-OH, methyl ester Silyl protection enhances synthetic stability; used in multistep syntheses
Methyl (4R)-4-((5S,8R,9S,10S,13R,14S,17R)-1-fluoro-10,13-dimethyl-3,7,12-trioxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate C₂₆H₃₇FO₅ 452.57 1-fluoro, 3,7,12-trioxo, methyl ester Fluorination increases metabolic stability; tested for antimicrobial activity
(4R)-N-Benzyl-4-((3R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide C₃₃H₅₁NO₂ 513.77 3-OH, benzylamide Amide group may alter receptor binding kinetics vs. esters

Research Findings and Implications

  • Synthetic Challenges : The ethylidene group in the target compound requires precise stereochemical control during synthesis, often achieved via Wittig or Horner-Wadsworth-Emmons reactions .
  • Biological Hypotheses : The benzyl ester and 7-oxo groups may synergistically enhance binding to bile acid transporters (e.g., ASBT), as seen in structurally related cholestyramine analogues .
  • Unresolved Questions : The E-configuration of the ethylidene group’s impact on nuclear receptor selectivity (e.g., FXR vs. LXR) remains untested but is critical for therapeutic applications .

Q & A

Q. What are the key steps in synthesizing this bile acid derivative, and how is purity ensured?

The synthesis involves sequential protection/deprotection and purification steps. For example, tert-butyldimethylsilyl (TBDMS) groups are used to protect hydroxyl moieties, followed by desilylation with tetrabutylammonium fluoride (TBAF) in THF . Column chromatography (e.g., 0–50% ethyl acetate/DCM gradient) is critical for isolating intermediates, with final purity confirmed via NMR and HRMS . Yield optimization requires precise stoichiometric ratios (e.g., 2,6-di-tert-butylpyridine as a proton scavenger) .

Q. Which analytical methods are essential for structural validation?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are mandatory. For example, ¹H NMR signals at δ 3.66 ppm (methoxy groups) and 13C NMR peaks at δ 175.0 ppm (ester carbonyl) confirm key functional groups. HRMS with <0.5 ppm mass accuracy (e.g., m/z 457.3290 observed vs. 457.3294 calculated) validates molecular formulas .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact due to acute toxicity risks (H302, H314) . Storage at room temperature in airtight containers under inert gas (e.g., N₂) prevents degradation. Emergency procedures include skin washing with soap/water and immediate medical consultation for exposure .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Stereoselectivity depends on reaction conditions. For example, methyl triflate in DCM at 0°C promotes axial hydroxyl group methylation with >90% diastereomeric excess . Chiral column chromatography (e.g., Chiralpak IA) may resolve enantiomers, while NOESY NMR confirms spatial arrangements of substituents like the 6-ethylidene group .

Q. What strategies resolve contradictions in spectral data during characterization?

Discrepancies in NMR splitting patterns (e.g., δ 3.17 ppm, q, J = 2.9 Hz) may arise from conformational flexibility. Use variable-temperature NMR to assess dynamic effects. Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT for ¹³C chemical shift prediction) . For HRMS anomalies, isotopic pattern analysis distinguishes adducts from impurities .

Q. How can fluorination or other modifications enhance biological activity?

Fluorination at the C1 position (General Procedure A in ) increases metabolic stability. Optimize electrophilic fluorination using Selectfluor® in acetonitrile/water (yield: 54% after column chromatography) . Assess bioactivity via spore germination assays (e.g., Clostridium difficile inhibition) with IC₅₀ comparisons between fluorinated/non-fluorinated analogs .

Q. What methodologies assess stability under experimental conditions?

Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., hydrolysis of the benzyl ester to carboxylic acid). LC-MS/MS identifies major degradation pathways (oxidation at C3 hydroxy group) . Use radical scavengers (e.g., BHT) in storage buffers to mitigate autoxidation .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step?

Low yields (<50%) may result from incomplete activation of the pentanoate precursor. Pre-activate the carboxylic acid with HATU/DIPEA in DMF for 1 hr before coupling to the cyclopenta[a]phenanthrene core. Monitor reaction progress via TLC (hexane:EtOAc 3:1, UV visualization) .

Q. What chromatographic techniques separate closely related derivatives?

Use reverse-phase HPLC (C18 column, 5 µm) with a gradient of water/acetonitrile (0.1% formic acid). Adjust mobile phase pH to 4.5 (acetic acid) to improve peak resolution for analogs with polar substituents (e.g., 3-hydroxy vs. 3-methoxy groups) .

Q. How to validate biological activity in cell-based assays?

Dose-response curves (0.1–100 µM) in HEK293 cells transfected with bile acid receptors (e.g., TGR5) quantify EC₅₀ values. Normalize data to controls (e.g., ursodeoxycholic acid) and confirm receptor specificity via siRNA knockdown .

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